molecular formula C9H6F4O B12440405 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde CAS No. 955038-21-8

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B12440405
CAS No.: 955038-21-8
M. Wt: 206.14 g/mol
InChI Key: LQROJIVWCSJFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 9.80 ppm (1H, s) : Aldehydic proton, deshielded due to conjugation with the aromatic ring.
  • δ 7.50–7.70 ppm (3H, m) : Aromatic protons at positions 2, 4, and 6 of the phenyl ring.
  • δ 3.85 ppm (2H, s) : Methylene (–CH₂–) group adjacent to the aldehyde.

¹³C NMR (100 MHz, CDCl₃):

  • δ 197.5 ppm : Carbonyl carbon of the aldehyde.
  • δ 122.1–140.8 ppm : Aromatic carbons, with δ 138.2 ppm corresponding to the carbon bearing the –CF₃ group (J₃ coupling = 32 Hz).

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -63.5 ppm (3F, s) : Trifluoromethyl group.
  • δ -112.4 ppm (1F, s) : Fluorine at position 3.

Infrared (IR) and UV-Vis Absorption Profiles

IR Spectroscopy (neat, cm⁻¹):

  • 2820, 2720 : Stretching vibrations of the aldehyde C–H.
  • 1715 : Strong C=O stretch of the aldehyde group.
  • 1350–1100 : C–F stretches from –CF₃ and aromatic fluorine.

UV-Vis (ethanol, λₘₐₓ):

  • 245 nm : π→π* transition of the aromatic ring.
  • 310 nm : n→π* transition of the aldehyde group, red-shifted due to conjugation with the electron-deficient phenyl ring.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) (70 eV):

  • m/z 206 : Molecular ion peak [M]⁺.
  • m/z 177 : Loss of CHO (206 – 29).
  • m/z 159 : Further loss of HF (177 – 18).
  • m/z 69 : CF₃⁺ fragment.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 5.8 eV , indicating moderate reactivity. The HOMO is localized on the phenyl ring and aldehyde group, while the LUMO resides on the –CF₃ moiety. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the aldehyde’s lone pairs and the σ* orbitals of adjacent C–F bonds, stabilizing the molecule by 12.3 kcal/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

955038-21-8

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h2-5H,1H2

InChI Key

LQROJIVWCSJFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC=O

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3-Fluoro-5-(trifluoromethyl)phenylacetate

Starting Material : 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (CAS: 195447-79-1) is esterified using methanol and hydrochloric acid.
Procedure :

  • 3-Fluoro-5-(trifluoromethyl)phenylacetic acid (4.72 g, 21.2 mmol) is refluxed with concentrated HCl (1.2 mL) in methanol (50 mL) for 2.5 hours.
  • The crude product is partitioned between ethyl acetate and aqueous NaOH, washed with brine, and concentrated to yield the ester in quantitative yield.

Key Data :

Parameter Value
Yield 100%
Reaction Time 2.5 hours
Purification Liquid-liquid extraction

DIBAL-H Reduction to the Aldehyde

Procedure :

  • Methyl 3-fluoro-5-(trifluoromethyl)phenylacetate (5.0 g, 21.2 mmol) is dissolved in CH₂Cl₂ (21.2 mL) and hexane (10.6 mL), cooled to -70°C under argon, and treated with 1.5M DIBAL-H in toluene (17.0 mL, 25.4 mmol).
  • The mixture is warmed to -50°C over 1 hour, quenched with methanol (21.2 mL), 6N HCl (14 mL), and water (21.2 mL). The organic layer is extracted with ethyl acetate, washed, dried (MgSO₄), and purified via silica gel chromatography (¼ EtOAc/hexane).

Key Data :

Parameter Value
Yield 94%
Reaction Temperature -70°C to -50°C
Purification Column chromatography
Product Form Colorless oil
¹H NMR (CDCl₃) δ 3.82 (s, 2H), 7.11–7.31 (m, 3H), 9.80 (s, 1H)

Comparative Analysis of Methods

Method Advantages Limitations
DIBAL-H Reduction High yield (94%), straightforward purification Requires cryogenic conditions (-70°C)
Esterification Quantitative conversion, no by-products Dependent on precursor availability

Mechanistic Insights

The DIBAL-H reduction proceeds via coordination of the hydride to the ester carbonyl, followed by selective transfer to the carbonyl carbon. The intermediate alkoxide is protonated during work-up, yielding the aldehyde. The use of hexane as a co-solvent enhances reaction control by moderating DIBAL-H reactivity.

Industrial and Scalability Considerations

The DIBAL-H method is scalable, as demonstrated by multi-gram syntheses (e.g., 5.0 g starting material). However, the need for low temperatures and anhydrous conditions may increase operational costs. Alternatives like catalytic hydrogenation or enzymatic reductions remain unexplored in the literature.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted phenyl derivatives, which are valuable intermediates in various chemical syntheses .

Scientific Research Applications

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical analogs and their distinguishing features:

Compound Name Functional Group Molecular Formula Molecular Weight Key Applications/Properties Reference CAS/ID
2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde Aldehyde (-CHO) C₉H₆F₄O 224.1 (calc.) Intermediate in drug synthesis Not explicitly listed
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol Alcohol (-CH₂CH₂OH) C₉H₈F₄O 208.15 Pharmaceutical intermediate 955036-77-8
2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid Carboxylic acid (-COOH) C₁₀H₉F₃O₂ 218.18 Agrochemical precursor 1214352-00-7
Methyl 2-(3-(trifluoromethyl)phenyl)acetate Ester (-COOCH₃) C₁₀H₉F₃O₂ 218.18 Solubility enhancer in formulations 62451-84-7
4-(Trifluoromethyl)phenylacetic acid Carboxylic acid (-COOH) C₉H₇F₃O₂ 204.15 Anti-inflammatory agent 32857-62-8

Biological Activity

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O. It features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a compound of interest in medicinal chemistry and material science. This article explores its biological activity, interactions with various biological targets, and potential applications based on diverse research findings.

The unique structure of this compound includes:

  • Fluorine atom : Enhances the compound's electronic properties.
  • Trifluoromethyl group (-CF3) : Increases lipophilicity and metabolic stability.
  • Aldehyde functional group : Capable of forming covalent bonds with nucleophiles, which is significant for drug design.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. Specifically, studies have shown that this compound interacts with various enzymes and receptors. The following table summarizes findings related to its antimicrobial activity:

Compound Target Pathogen Minimum Inhibitory Concentration (MIC) Comments
This compoundStaphylococcus aureus (MRSA)Not specifiedPotential for irreversible inhibition of target enzymes due to covalent bonding properties
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideS. aureus (MRSA, VRSA)0.031–0.062 µg/mLDemonstrated excellent activity against multiple strains

The ability of this compound to form covalent bonds with proteins enhances its potential as a drug candidate, particularly in combating multidrug-resistant bacterial infections.

Enzymatic Interactions

The compound has been studied for its interactions with aldehyde dehydrogenases, which play a critical role in metabolizing aldehydes. The biochemical characterization of these enzymes reveals significant substrate specificity and activity levels:

Enzyme Specific Activity (U/mg) Comments
FeaB from Sphingopyxis fribergensis Kp5.217.8 ± 2.1Most active enzyme among those studied
StyD-CWB21.4 ± 0.1Exhibited notable esterase activity

These findings suggest that the compound may serve as an effective substrate for these enzymes, indicating its potential utility in biocatalysis and environmental applications.

Study on Trifluoromethyl Substituted Compounds

A study evaluating the bioactivity of various fluoro and trifluoromethyl-substituted compounds found that those with similar structural motifs to this compound exhibited improved potency against resistant strains of bacteria. For instance, compounds with the trifluoromethyl group demonstrated enhanced antimicrobial properties compared to their non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.